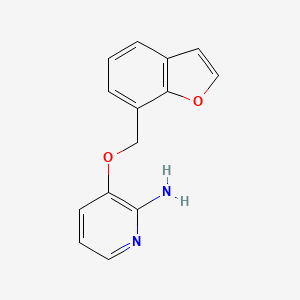![molecular formula C16H30O2Si B12591934 (2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal CAS No. 649755-84-0](/img/structure/B12591934.png)
(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S)-2,4-ジメチル-3-[(トリエチルシリル)オキシ]オクタ-5,7-ジエナールは、複数のキラル中心とトリエチルシリル基を含む複雑な構造を持つ有機化合物です。
合成方法
合成ルートと反応条件
(2R,3S,4S)-2,4-ジメチル-3-[(トリエチルシリル)オキシ]オクタ-5,7-ジエナールの合成は、通常、より単純な有機分子から始まる複数のステップを伴います。一般的なアプローチの1つは、ディールス・アルダー反応を行い、その後、選択的な官能基の修飾を行うことです。反応条件は、目的の立体化学と収率を達成するために、温度、溶媒、触媒を正確に制御する必要があります。
工業的製造方法
この化合物の具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法をスケールアップすることを含むでしょう。これには、大規模な反応条件の最適化、最終生成物の純度の確保、費用対効果が高く、環境に優しいプロセスの実装が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction followed by selective functional group modifications. The reaction conditions often require precise control of temperature, solvents, and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
反応の種類
(2R,3S,4S)-2,4-ジメチル-3-[(トリエチルシリル)オキシ]オクタ-5,7-ジエナールは、次のものを含むさまざまなタイプの化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するカルボン酸またはケトンを生成することができます。
還元: 還元反応は、アルデヒド基をアルコールに変換することができます。
置換: トリエチルシリル基は、求核置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、グリニャール試薬などの求核剤が含まれます。反応条件は、目的の変換によって異なりますが、通常、不要な副反応を防ぐために、制御された温度と不活性雰囲気で行われます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、元の化合物の多様な誘導体につながります。
科学研究への応用
(2R,3S,4S)-2,4-ジメチル-3-[(トリエチルシリル)オキシ]オクタ-5,7-ジエナールは、科学研究でいくつかの用途があります。
化学: これは、より複雑な有機分子の合成、特に新しい材料や医薬品の開発における中間体として使用されています。
生物学: この化合物の誘導体は、潜在的な治療効果を含む生物学的活性を研究されています。
医学: 薬理学的特性の研究は、新しい薬の開発につながる可能性があります。
産業: その独特の反応性により、特殊化学品や先端材料の製造に役立ちます。
科学的研究の応用
(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may be studied for their biological activity, including potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique reactivity makes it valuable in the production of specialty chemicals and advanced materials.
作用機序
(2R,3S,4S)-2,4-ジメチル-3-[(トリエチルシリル)オキシ]オクタ-5,7-ジエナールがその効果を発揮するメカニズムは、それが起こす特定の反応によって異なります。トリエチルシリル基は、反応性の高い中間体を安定化させ、さまざまな変換を促進することができます。この化合物の分子標的と経路は、他の分子との相互作用によって決定され、分光法や計算化学などの手法を使用して研究することができます。
類似の化合物との比較
類似の化合物
- (2R,3S,4S)-2,4-ジメチル-3-[(トリエチルシリル)オキシ]オクタ-5,7-ジエナールは、(2R,3S,4S)-2,4-ジメチル-3-[(tert-ブチルジメチルシリル)オキシ]オクタ-5,7-ジエナールなどの他のシリル保護アルデヒドとジエナールと比較することができます。
- 他の類似の化合物には、さまざまな置換基を持つさまざまなシリルエーテルとジエナールが含まれます。
独自性
(2R,3S,4S)-2,4-ジメチル-3-[(トリエチルシリル)オキシ]オクタ-5,7-ジエナールの独自性は、その特定の立体化学と、他の類似の化合物と比較して、独特の反応性と安定性を付与するトリエチルシリル基の存在にあります。これにより、選択的な合成用途と研究において特に役立ちます。
類似化合物との比較
Similar Compounds
- (2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal can be compared to other silyl-protected aldehydes and dienals, such as (2R,3S,4S)-2,4-Dimethyl-3-[(tert-butyldimethylsilyl)oxy]octa-5,7-dienal.
- Other similar compounds include various silyl ethers and dienals with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the triethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in selective synthetic applications and research studies.
特性
CAS番号 |
649755-84-0 |
|---|---|
分子式 |
C16H30O2Si |
分子量 |
282.49 g/mol |
IUPAC名 |
(2R,3S,4S)-2,4-dimethyl-3-triethylsilyloxyocta-5,7-dienal |
InChI |
InChI=1S/C16H30O2Si/c1-7-11-12-14(5)16(15(6)13-17)18-19(8-2,9-3)10-4/h7,11-16H,1,8-10H2,2-6H3/t14-,15-,16-/m0/s1 |
InChIキー |
NVFNIHFHBWTBRT-JYJNAYRXSA-N |
異性体SMILES |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)C=O |
正規SMILES |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)


![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)




